molecular formula C11H17N3O3 B2516491 Ethyl [1-(2-cyanoethyl)-3-oxopiperazin-2-yl]acetate CAS No. 1421769-42-7

Ethyl [1-(2-cyanoethyl)-3-oxopiperazin-2-yl]acetate

Cat. No.: B2516491
CAS No.: 1421769-42-7
M. Wt: 239.275
InChI Key: VDIXRRPPNNTXTR-UHFFFAOYSA-N
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Description

Ethyl [1-(2-cyanoethyl)-3-oxopiperazin-2-yl]acetate is an organic compound with the molecular formula C11H17N3O3 and a molecular weight of 239.275. This compound is characterized by the presence of a piperazine ring substituted with a cyanoethyl group and an ethyl acetate moiety. It is a versatile compound used in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [1-(2-cyanoethyl)-3-oxopiperazin-2-yl]acetate typically involves the reaction of piperazine derivatives with ethyl cyanoacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Ethyl [1-(2-cyanoethyl)-3-oxopiperazin-2-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the cyanoethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

Ethyl [1-(2-cyanoethyl)-3-oxopiperazin-2-yl]acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.

    Biology: The compound is utilized in the study of enzyme inhibition and receptor binding assays.

    Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl [1-(2-cyanoethyl)-3-oxopiperazin-2-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, leading to changes in biochemical pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl cyanoacetate: An organic compound with a carboxylate ester and a nitrile group, used as a starting material for various syntheses.

    N-(2-cyanoethyl)piperazine: A compound with a similar piperazine ring structure, used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

Ethyl [1-(2-cyanoethyl)-3-oxopiperazin-2-yl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for diverse scientific and industrial applications.

Properties

IUPAC Name

ethyl 2-[1-(2-cyanoethyl)-3-oxopiperazin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-2-17-10(15)8-9-11(16)13-5-7-14(9)6-3-4-12/h9H,2-3,5-8H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDIXRRPPNNTXTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NCCN1CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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